
N-cyclohexyl-N-methyl-2-(methylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methyl-2-(methylamino)acetamide (NMMA) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. NMMA is an amide derivative of cyclohexanone, a cyclic ketone with a six-membered ring structure. NMMA is a versatile compound due to its ability to form stable complexes with a variety of metals and other organic compounds. NMMA is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a stabilizing agent in the preparation of polymers and as a catalyst for organic reactions.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the study of enzyme kinetics and protein-ligand interactions. N-cyclohexyl-N-methyl-2-(methylamino)acetamide is also used in the study of cell signaling pathways, as it can act as a competitive inhibitor of certain enzymes.
Wirkmechanismus
N-cyclohexyl-N-methyl-2-(methylamino)acetamide acts as a competitive inhibitor of certain enzymes. It binds to the active site of the enzyme and prevents the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme’s activity. N-cyclohexyl-N-methyl-2-(methylamino)acetamide can also act as a non-competitive inhibitor, by binding to the enzyme at a different site and preventing the enzyme from binding to the substrate.
Biochemical and Physiological Effects
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, an enzyme involved in the regulation of neurotransmitter levels. N-cyclohexyl-N-methyl-2-(methylamino)acetamide has also been shown to inhibit the activity of certain hormones, such as growth hormone. In addition, N-cyclohexyl-N-methyl-2-(methylamino)acetamide has been shown to have anti-inflammatory effects and to inhibit the activity of certain cancer-causing agents.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also relatively inexpensive and easy to obtain. However, N-cyclohexyl-N-methyl-2-(methylamino)acetamide is toxic and should be handled with care. In addition, it is not soluble in water and must be dissolved in an organic solvent before use.
Zukünftige Richtungen
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has a wide range of potential applications in the scientific research field. It could be used to study enzyme kinetics and protein-ligand interactions, as well as the effects of certain drugs on biochemical and physiological processes. In addition, N-cyclohexyl-N-methyl-2-(methylamino)acetamide could be used to study the effects of environmental pollutants on the human body. Finally, N-cyclohexyl-N-methyl-2-(methylamino)acetamide could be used in the development of new drugs and other compounds with potential therapeutic applications.
Synthesemethoden
N-cyclohexyl-N-methyl-2-(methylamino)acetamide can be synthesized from the reaction of cyclohexanone and methyl amine in the presence of an acid catalyst. The reaction proceeds in two steps: first, the cyclohexanone is converted to the corresponding enol, which is then reacted with methyl amine to form N-cyclohexyl-N-methyl-2-(methylamino)acetamide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm. The reaction can be monitored by thin-layer chromatography or gas chromatography.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-methyl-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-8-10(13)12(2)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZHAZBHZDELOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-2-(methylamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

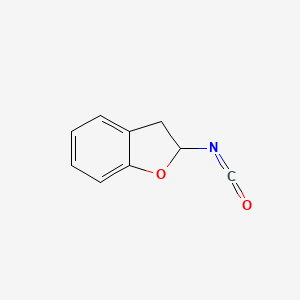

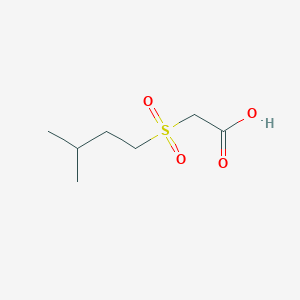

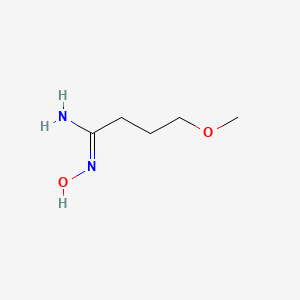
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)


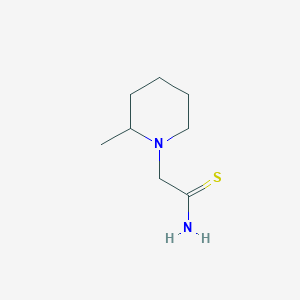
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)
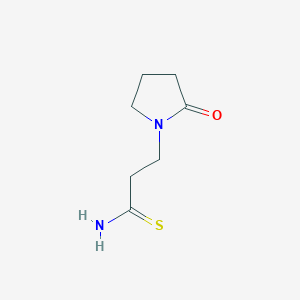
![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)